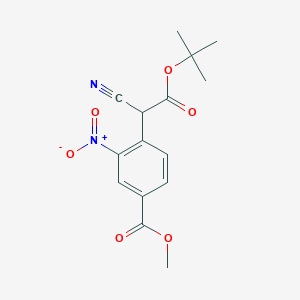
Cyclopropyl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone is a complex organic compound that features a cyclopropyl group, a morpholinomethyl group, and a thiazepane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone typically involves multiple steps, starting with the preparation of the cyclopropyl group and the thiazepane ring. One common method involves the cyclopropanation of alkenes using diazomethane or other carbene precursors . The morpholinomethyl group can be introduced through nucleophilic substitution reactions involving morpholine and suitable electrophiles.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of fixed bed catalysts, such as cobalt or nickel, for hydrogenation reactions . Additionally, advanced techniques like microwave-assisted synthesis and mechanochemical methods may be employed to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropyl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or other metal catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include diazomethane for cyclopropanation , hydrogen gas for reduction, and potassium permanganate for oxidation. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Cyclopropyl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials and catalysts due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of Cyclopropyl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can stabilize carbocations through hyperconjugation, influencing the compound’s reactivity . The morpholinomethyl group may enhance solubility and facilitate binding to biological targets, while the thiazepane ring can provide conformational rigidity, affecting the overall activity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylmethyl ketone: Shares the cyclopropyl group but lacks the morpholinomethyl and thiazepane moieties.
Morpholinomethyl derivatives: Compounds with similar morpholinomethyl groups but different core structures.
Thiazepane derivatives: Compounds containing the thiazepane ring but with different substituents.
Uniqueness
Cyclopropyl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone is unique due to the combination of its three distinct functional groups, which confer specific chemical and biological properties
Propriétés
IUPAC Name |
cyclopropyl-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2S/c17-14(12-2-3-12)16-4-1-9-19-11-13(16)10-15-5-7-18-8-6-15/h12-13H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLHTJSSCAPYGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-propoxybenzyl)propanamide](/img/structure/B3012652.png)
![4-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B3012654.png)
![3-[Ethyl(oxolan-3-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B3012656.png)
![N6-cyclopentyl-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3012657.png)

![ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3012660.png)
![3-[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone](/img/structure/B3012661.png)



